molecular formula C8H15NO3 B094366 2-[acetyl(ethyl)amino]ethyl acetate CAS No. 15568-57-7

2-[acetyl(ethyl)amino]ethyl acetate

Cat. No.: B094366
CAS No.: 15568-57-7
M. Wt: 173.21 g/mol
InChI Key: GIBNFOXKSVQBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[acetyl(ethyl)amino]ethyl acetate is a chemical compound with a unique structure that combines the properties of acetic acid and an ethylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-(N-ethylacetamido)ethyl) ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with an alcohol under acidic conditions to form the ester . The reaction is usually carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

In industrial settings, the production of acetic acid, (2-(N-ethylacetamido)ethyl) ester may involve more advanced techniques such as the use of solid acid catalysts like LaZSM-5 or TiO2/SO4-2-HZSM-5 . These catalysts help in achieving higher yields and reducing the environmental impact of the process. The reaction conditions typically include temperatures ranging from 80°C to 140°C and the use of extractants like glycerine, glycol, and potassium acetate to facilitate the separation of the ester from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(ethyl)amino]ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Nucleophilic Acyl Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.

Major Products Formed

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Nucleophilic Acyl Substitution: Amides or other esters depending on the nucleophile used.

    Reduction: The corresponding alcohol.

Mechanism of Action

The mechanism of action of acetic acid, (2-(N-ethylacetamido)ethyl) ester involves its interaction with specific molecular targets and pathways. For example, in nucleophilic acyl substitution reactions, the ester group is activated by protonation, making it more susceptible to nucleophilic attack . This leads to the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[acetyl(ethyl)amino]ethyl acetate is unique due to its specific structure, which combines the properties of acetic acid and an ethylacetamido group

Properties

CAS No.

15568-57-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-[acetyl(ethyl)amino]ethyl acetate

InChI

InChI=1S/C8H15NO3/c1-4-9(7(2)10)5-6-12-8(3)11/h4-6H2,1-3H3

InChI Key

GIBNFOXKSVQBOP-UHFFFAOYSA-N

SMILES

CCN(CCOC(=O)C)C(=O)C

Canonical SMILES

CCN(CCOC(=O)C)C(=O)C

15568-57-7

Synonyms

2-(N-Ethylacetylamino)ethyl=acetate

Origin of Product

United States

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